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Compound of Interest

Compound Name: Pentachloropyridine

Cat. No.: B147404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of

pentachloropyridine (PCP), a significant heterocyclic compound. Through the lens of Density

Functional Theory (DFT), this document explores the molecular structure, vibrational

frequencies, and electronic characteristics of PCP, offering valuable insights for its application

in various research and development domains.

Theoretical Framework and Computational
Methodology
Quantum chemical calculations, particularly DFT, have become indispensable tools for

predicting the physicochemical properties of molecules with high accuracy.[1] For the studies

cited in this guide, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation

functional combined with the 6-311++G(d,p) basis set was employed.[2][3] This level of theory

is well-regarded for its balance of computational cost and accuracy in describing the electronic

structure and properties of organic molecules.[1] All calculations were performed to locate the

minima on the potential energy surface, confirmed by the absence of imaginary vibrational

frequencies.[2]

Experimental and Computational Workflow
The typical workflow for quantum chemical studies of molecules like pentachloropyridine
involves a synergistic approach between computational modeling and experimental validation.
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Caption: A typical workflow for DFT calculations on pentachloropyridine.

Molecular Geometry
The optimized molecular structure of pentachloropyridine was determined using the

B3LYP/6-311++G(d,p) level of theory. The key bond lengths and bond angles are summarized

in the tables below. The substitution of hydrogen atoms in pyridine with more electronegative

chlorine atoms significantly influences the geometry of the aromatic ring.

Bond Lengths
The calculated bond lengths for pentachloropyridine are presented in the following table.
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Bond Length (Å)

C1-C2 1.395

C2-C3 1.393

C3-N1 1.332

N1-C4 1.332

C4-C5 1.393

C5-C1 1.395

C1-Cl1 1.724

C2-Cl2 1.725

C3-Cl3 1.720

C4-Cl4 1.720

C5-Cl5 1.725

Data sourced from a study by Chand et al. (2014).[2]

Bond Angles
The calculated bond angles for pentachloropyridine are presented below.
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Angle Degrees (°)

C5-C1-C2 120.1

C1-C2-C3 119.8

C2-C3-N1 121.8

C3-N1-C4 115.0

N1-C4-C5 121.8

C4-C5-C1 119.8

C2-C1-Cl1 119.9

C5-C1-Cl1 119.9

C1-C2-Cl2 120.1

C3-C2-Cl2 120.1

C2-C3-Cl3 119.1

N1-C3-Cl3 119.1

N1-C4-Cl4 119.1

C5-C4-Cl4 119.1

C4-C5-Cl5 120.1

C1-C5-Cl5 120.1

Data sourced from a study by Chand et al. (2014).[2]

Vibrational Analysis
Vibrational spectroscopy, coupled with theoretical calculations, provides a powerful method for

the identification and characterization of molecular structures. The fundamental vibrational

modes of pentachloropyridine have been assigned based on calculations at the B3LYP/6-

311++G(d,p) level of theory.[2]

Key Vibrational Frequencies
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A selection of the calculated and experimentally observed vibrational frequencies for

pentachloropyridine are presented below. The theoretical wavenumbers are often scaled to

correct for anharmonicity and basis set deficiencies.[2]

Assignment
Calculated Wavenumber
(cm⁻¹)

Experimental Wavenumber
(cm⁻¹)

C-C Stretching 1530 1535

C-C Stretching 1495 1500

C-N Stretching 1380 1385

C-Cl Stretching 870 875

Ring Breathing 720 725

Data adapted from Chand et al. (2014).[2]

Electronic Properties
The electronic properties of pentachloropyridine, such as the distribution of electron density

and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity

and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference

between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the

molecule's excitability and chemical stability.[4] A smaller gap suggests higher reactivity.[2]

The HOMO of pentachloropyridine is primarily localized on the chlorine atoms and the carbon

atoms of the pyridine ring, while the LUMO is distributed across the entire molecule.[2] The

calculated HOMO-LUMO gap for pentachloropyridine is 5.26323 eV.[2]

LUMO
(Lowest Unoccupied Molecular Orbital)

HOMO
(Highest Occupied Molecular Orbital)
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Caption: HOMO-LUMO energy gap of pentachloropyridine.

Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and

intramolecular interactions within a molecule.[5][6] It examines the delocalization of electron

density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs.[5]

This analysis is crucial for understanding the stability of the molecule arising from

hyperconjugative interactions.[3]

Other Electronic Properties
The dipole moment and polarizability are important electronic properties that influence the

intermolecular interactions and non-linear optical (NLO) properties of a molecule.[2]

Property Calculated Value

Dipole Moment (µ) 1.5262 Debye

Mean Polarizability (<α>) 129.786 a.u.

Data sourced from a study by Chand et al. (2014).[2]

Conclusion
Quantum chemical studies provide a detailed and accurate picture of the molecular and

electronic properties of pentachloropyridine. The data presented in this guide, obtained

through DFT calculations, offers a solid foundation for further research into the applications of

this compound in various scientific and industrial fields, including drug development and

materials science. The theoretical insights into its geometry, vibrational modes, and electronic

structure are invaluable for predicting its behavior and designing novel derivatives with tailored

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

